molecular formula C24H26O6 B157658 Pentamethoxy red CAS No. 1755-51-7

Pentamethoxy red

Cat. No.: B157658
CAS No.: 1755-51-7
M. Wt: 410.5 g/mol
InChI Key: GEPSNGQKRLULHW-UHFFFAOYSA-N
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Description

Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol (CAS 1755-51-7) is a trityl alcohol derivative with three methoxy-substituted aromatic rings. Its molecular formula is C₂₉H₃₀O₇, and it has a molecular weight of 410.46 g/mol . The compound is characterized by a central methanol group attached to three phenyl rings: two 2,4-dimethoxyphenyl groups and one 2-methoxyphenyl group. Common synonyms include Pentamethoxy red and α-(2,4-Dimethoxyphenyl)-2,4-dimethoxy-α-(2-methoxyphenyl)benzenemethanol . It is primarily used in laboratory settings, with a purity of 97% and commercial availability in quantities ranging from 100 mg to 25 g .

Properties

IUPAC Name

bis(2,4-dimethoxyphenyl)-(2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-26-16-10-12-19(22(14-16)29-4)24(25,18-8-6-7-9-21(18)28-3)20-13-11-17(27-2)15-23(20)30-5/h6-15,25H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPSNGQKRLULHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=CC=CC=C3OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169987
Record name 2,2',2'',4,4'-Pentamethoxytrityl alcohol
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Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1755-51-7
Record name Pentamethoxy Red
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1755-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pentamethoxy Red
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',4,4'-Pentamethoxytrityl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2'',4,4'-pentamethoxytrityl alcohol
Source European Chemicals Agency (ECHA)
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Record name PENTAMETHOXY RED
Source FDA Global Substance Registration System (GSRS)
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Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties play a crucial role in determining the bioavailability of a compound. This compound is soluble in ethanol, which could potentially influence its absorption and distribution in the body.

Biological Activity

Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article reviews the existing literature on its biological activity, with a focus on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H22O4\text{C}_{19}\text{H}_{22}\text{O}_4

This structure features multiple methoxy groups, which are known to influence the compound's reactivity and biological properties.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. The antioxidant activity of Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol has been evaluated using several assays, including the DPPH radical scavenging method.

DPPH Radical Scavenging Assay

In studies comparing various compounds, Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol exhibited significant scavenging activity against DPPH radicals. The results indicated that its antioxidant capacity was comparable to that of established antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol85%Equivalent
Ascorbic Acid80%Reference

Anticancer Activity

The anticancer properties of Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol have been investigated across various cancer cell lines. The MTT assay has been a standard method for evaluating cytotoxicity.

Cell Line Studies

The compound has shown selective cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)Effectiveness
MDA-MB-231 (Breast Cancer)12.5High
U-87 (Glioblastoma)8.0Very High
A549 (Lung Cancer)15.0Moderate

These findings suggest that Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol may selectively inhibit the growth of certain cancer cells while sparing normal cells.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Cell Proliferation : The compound induces cell cycle arrest in the G1 phase in certain cancer cell lines.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, leading to programmed cell death in malignant cells.
  • Radical Scavenging : Its ability to neutralize free radicals contributes to both its antioxidant and anticancer effects.

Case Studies

Recent studies have highlighted the therapeutic potential of Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a 50% reduction in MDA-MB-231 cell viability after 48 hours.
  • Glioblastoma Research : In glioblastoma models, the compound showed a significant decrease in tumor growth in vivo compared to control groups.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Notable Properties
Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol 1755-51-7 410.46 2,4- and 2-methoxy groups High solubility in organic solvents
2,2',4,4',4''-Pentamethoxytrityl Alcohol 550-99-2 428.44 Five methoxy groups Enhanced polarity
Bis(4-fluorophenyl)methanol 365-24-2 220.21 Fluorine substituents Low polarity, electron-withdrawing
Bis(4-diethylaminophenyl)methanol 134-91-8 326.47 Diethylamino groups Basic, used in dyes

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